molecular formula C20H16N4O4S2 B12208730 N-(benzo[c][1,2,5]oxadiazol-4-yl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

N-(benzo[c][1,2,5]oxadiazol-4-yl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B12208730
M. Wt: 440.5 g/mol
InChI Key: PWUJUZBGURGBGJ-WJDWOHSUSA-N
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Description

N-(benzo[c][1,2,5]oxadiazol-4-yl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a heterocyclic compound featuring a benzoxadiazole core linked via a propanamide bridge to a 2-thioxothiazolidin-4-one scaffold substituted with a 3-methoxybenzylidene group. This structure combines aromatic, amide, and thioamide functionalities, which are often associated with biological activity, such as kinase inhibition or antimicrobial effects .

Properties

Molecular Formula

C20H16N4O4S2

Molecular Weight

440.5 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C20H16N4O4S2/c1-27-13-5-2-4-12(10-13)11-16-19(26)24(20(29)30-16)9-8-17(25)21-14-6-3-7-15-18(14)23-28-22-15/h2-7,10-11H,8-9H2,1H3,(H,21,25)/b16-11-

InChI Key

PWUJUZBGURGBGJ-WJDWOHSUSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC4=NON=C43

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC4=NON=C43

Origin of Product

United States

Biological Activity

N-(benzo[c][1,2,5]oxadiazol-4-yl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesized compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[c][1,2,5]oxadiazole moiety linked to a thiazolidinone derivative. The molecular formula is C21H20N4O3SC_{21}H_{20}N_4O_3S, with a molecular weight of 404.48 g/mol. The structural components contribute to its biological activity by influencing interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antiproliferative Activity : Studies have shown that compounds containing oxadiazole and thiazolidinone structures exhibit significant antiproliferative effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis and inhibition of cell cycle progression.
  • Antimicrobial Activity : The presence of the thiazolidinone ring has been associated with antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities, which may protect cells from oxidative stress and related damage.

Antiproliferative Studies

Recent studies have highlighted the antiproliferative effects of related compounds on different cancer cell lines:

  • MCF-7 (Breast Cancer) : A derivative showed an IC50 value of 3.1 µM, indicating potent activity against this cell line .
  • HCT116 (Colon Cancer) : Another derivative demonstrated an IC50 value ranging from 2.2 to 4.4 µM across various concentrations .

These findings suggest that modifications in the chemical structure significantly influence the biological efficacy against cancer cells.

Antimicrobial Activity

Research has indicated that derivatives similar to this compound exhibit notable antimicrobial activity:

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli16 µg/mL
Compound BS. aureus8 µg/mL

These results underline the potential for developing new antimicrobial agents based on this scaffold .

Case Studies

Several case studies have been conducted to evaluate the biological activities of compounds related to this compound:

  • Study on Anticancer Activity : A study involving derivatives containing both oxadiazole and thiazolidinone structures reported significant anticancer activity in vitro against several human cancer cell lines. The mechanism was attributed to apoptosis induction via caspase activation .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds against Gram-positive and Gram-negative bacteria. The results indicated that modifications in substituents could enhance activity against resistant strains .

Scientific Research Applications

Antiproliferative Activity

Research indicates that compounds featuring oxadiazole and thiazolidinone structures exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit cell growth in human cancer cells, suggesting potential applications in cancer therapy.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its thiazolidinone moiety is particularly significant in enhancing the antimicrobial efficacy, making it a candidate for developing new antibiotics or antimicrobial agents .

Antitrypanosomal Activity

There is emerging evidence that derivatives similar to N-(benzo[c][1,2,5]oxadiazol-4-yl)-3-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide may serve as potential antitrypanosomal drugs. These compounds are being investigated for their lower cytotoxicity compared to existing treatments for diseases like Chagas disease .

Fluorescent Probes

The unique structural characteristics of this compound make it suitable for use as a fluorescent probe in biological imaging. The benzo[c][1,2,5]oxadiazole group is known for its fluorescent properties, which can be utilized in various imaging techniques .

Organic Light Emitting Diodes (OLEDs)

Due to its electronic properties, this compound may find applications in the development of organic light-emitting diodes. Its ability to emit light when subjected to an electric current makes it a potential candidate for OLED technology .

Study on Anticancer Activity

A recent study evaluated the anticancer properties of several oxadiazole derivatives, including this compound. The results indicated a significant reduction in cell viability across multiple cancer cell lines, highlighting the compound's potential as a chemotherapeutic agent.

Synthesis and Characterization

A comprehensive synthesis route for this compound was developed using continuous flow chemistry techniques. This method not only improved yield but also reduced reaction times significantly compared to traditional batch processes. The synthesized compound was characterized using NMR and mass spectrometry to confirm its structure and purity .

Comparison with Similar Compounds

The compound shares structural similarities with several classes of heterocyclic molecules, particularly those containing thiazolidinone, benzylidene, and aromatic amide moieties. Below is a detailed comparison based on synthesis, physicochemical properties, and functional groups.

Structural and Functional Group Analysis
Compound Name Key Functional Groups Molecular Formula Molar Mass (g/mol) Notable Substituents
Target Compound Benzoxadiazole, thioxothiazolidinone, propanamide Not Provided Not Provided 3-Methoxybenzylidene
(Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide Thioxothiazolidinone, propanamide C20H18N2O3S2 398.5 4-Methylbenzylidene, 3-hydroxyphenyl
2-Benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one Oxadiazole, thiazolidinone Not Provided Not Provided Benzylidene, phenyloxadiazole
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide Thiadiazole, pyridine, benzamide C23H18N4O2S 414.49 Acetyl, methylpyridine, phenylthiadiazole

Key Observations :

  • Replacing the thioxothiazolidinone in the target with a thiazolidin-4-one (as in ) reduces sulfur content, which could alter redox activity or metabolic stability.
  • Compounds like 8a in incorporate pyridine and thiadiazole rings, offering distinct electronic properties compared to the benzoxadiazole-propanamide system.

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